N-cyclohexyl-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
N-CYCLOHEXYL-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with a molecular formula of C26H34N2O4S. This compound is known for its unique structure, which includes a tetrahydroisoquinoline core, cyclohexyl group, and multiple methoxy and phenoxy substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the cyclohexyl group and methoxy substituents. The final step involves the formation of the carbothioamide group through a reaction with appropriate thiol reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to amines or other reduced forms.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-CYCLOHEXYL-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the cyclohexyl and carbothioamide groups.
N-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline: Contains the cyclohexyl group but lacks the methoxy and phenoxy substituents.
4-Methoxyphenoxy derivatives: Similar in having the methoxyphenoxy group but differ in the core structure.
Uniqueness
N-CYCLOHEXYL-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to its combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H34N2O4S |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-cyclohexyl-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C26H34N2O4S/c1-29-20-9-11-21(12-10-20)32-17-23-22-16-25(31-3)24(30-2)15-18(22)13-14-28(23)26(33)27-19-7-5-4-6-8-19/h9-12,15-16,19,23H,4-8,13-14,17H2,1-3H3,(H,27,33) |
InChI Key |
RYYRSALLVNJSBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4CCCCC4)OC)OC |
Origin of Product |
United States |
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